molecular formula C13H22BNO3S B14853129 2-(tert-Butoxy)thiazole-4-boronic acid pinacol ester

2-(tert-Butoxy)thiazole-4-boronic acid pinacol ester

Cat. No.: B14853129
M. Wt: 283.2 g/mol
InChI Key: PLZOILVBKRPLJS-UHFFFAOYSA-N
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Description

2-(tert-Butoxy)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a thiazole ring, a boronic acid group, and a pinacol ester moiety, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxy)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(tert-butoxy)thiazole with a boronic acid derivative under suitable conditions. One common method is the palladium-catalyzed borylation of the thiazole ring using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxy)thiazole-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butoxy)thiazole-4-boronic acid pinacol ester is unique due to the presence of the thiazole ring, which imparts specific electronic and steric properties, making it suitable for selective reactions and the synthesis of complex molecules.

Properties

Molecular Formula

C13H22BNO3S

Molecular Weight

283.2 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C13H22BNO3S/c1-11(2,3)16-10-15-9(8-19-10)14-17-12(4,5)13(6,7)18-14/h8H,1-7H3

InChI Key

PLZOILVBKRPLJS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)OC(C)(C)C

Origin of Product

United States

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